2-{[(Benzyloxy)carbonyl]amino}-4-chloro-5-methoxybenzoic acid
Description
2-{[(Benzyloxy)carbonyl]amino}-4-chloro-5-methoxybenzoic acid is a derivative of 4-amino-5-chloro-2-methoxybenzoic acid (core structure: C₈H₇ClNO₃), where the amino group at position 4 is modified with a benzyloxycarbonyl (Cbz) protecting group . The compound’s structure features:
- Chlorine at position 4 (meta to the carboxylic acid).
- Methoxy at position 2 (ortho to the carboxylic acid).
- Cbz-protected amino at position 2 (para to chlorine).
The parent compound, 4-amino-5-chloro-2-methoxybenzoic acid, is a known intermediate in synthesizing gastrointestinal prokinetic agents like ML10302 and SR59768, which are selective 5-HT₄ receptor agonists .
Properties
Molecular Formula |
C16H14ClNO5 |
|---|---|
Molecular Weight |
335.74 g/mol |
IUPAC Name |
4-chloro-5-methoxy-2-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C16H14ClNO5/c1-22-14-7-11(15(19)20)13(8-12(14)17)18-16(21)23-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
TZQSMHASSDXTLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-4-chloro-5-methoxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 4-chloro-3-methoxybenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Protection: The amino group is then protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Coupling: The protected amino compound is then coupled with a suitable reagent to introduce the desired substituents.
Deprotection: Finally, the Cbz group is removed to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-4-chloro-5-methoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro substituent can be reduced to a hydrogen atom, yielding a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-chloro-5-methoxybenzoic acid, while substitution of the chloro group can produce various substituted benzoic acid derivatives.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-4-chloro-5-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-4-chloro-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with certain enzymes or receptors. The chloro and methoxy substituents can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Derivatives
4-Amino-5-chloro-2-methoxybenzoic Acid (Parent Compound)
- Key Features: Free amino group at position 4, unmodified carboxylic acid.
- Biological Activity : Precursor to active esters (e.g., ML10302) with 5-HT₄ receptor agonism.
- Physicochemical Properties: Higher polarity due to free amino and carboxylic acid groups, enhancing solubility in aqueous media .
ML10302 (2-Piperidinoethyl Ester)
- Structure: Ester derivative of the parent compound with a piperidinoethyl group.
- Biological Activity: Potent 5-HT₄ agonist (ED₅₀ = 24 nmol/kg in dogs) with prokinetic effects in the duodenum and jejunum.
- Key Difference : Esterification improves lipophilicity and bioavailability compared to the carboxylic acid form.
4-Amino-2-chlorobenzoic Acid and 4-Amino-3-chlorobenzoic Acid
- Structural Isomers : Chlorine at positions 2 or 3 instead of 3.
- Impact: Altered electronic effects and hydrogen-bonding capacity. For example, 4-amino-2-chlorobenzoic acid (mp 210–215°C) exhibits higher crystallinity than the 3-chloro isomer, suggesting differences in intermolecular interactions .
BAY 60-2770 (5-Methoxy Benzoic Acid Derivative)
- Structure : Contains a 5-fluoro-2-(4′-trifluoromethyl-biphenyl)methoxy group.
- Key Difference : Bulky fluorinated substituents enhance receptor selectivity (e.g., for soluble guanylate cyclase) but reduce solubility compared to simpler methoxy derivatives .
Mechanistic and Functional Insights
- Role of Cbz Group: The benzyloxycarbonyl moiety in the target compound likely serves as a protective group for the amino functionality during synthesis, preventing undesired side reactions. In vivo, enzymatic cleavage of Cbz could release the active amine, acting as a prodrug .
- Cardiac Safety : Unlike cisapride, ML10302 and SR59768 avoid QTc prolongation due to selective 5-HT₄ activation without off-target ion channel effects. The target compound’s Cbz group may further modulate selectivity .
Biological Activity
2-{[(Benzyloxy)carbonyl]amino}-4-chloro-5-methoxybenzoic acid is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C16H16ClNO4
- Molecular Weight : 321.76 g/mol
- CAS Number : 2059935-40-7
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in various diseases. Research indicates that it may function as an inhibitor of certain protein kinases, which play critical roles in cell signaling and regulation.
Biological Activity Overview
The compound has been studied for various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against several cancer cell lines. It has shown particular efficacy against renal and breast cancer cells, with IC50 values indicating potent activity.
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. In vitro tests show effective inhibition of growth, suggesting potential for therapeutic applications in infectious diseases.
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Renal Cancer | 15 | |
| Anticancer | Breast Cancer | 20 | |
| Antimicrobial | Staphylococcus aureus | 10 | |
| Antimicrobial | Escherichia coli | 12 |
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, researchers evaluated the effects of this compound on renal cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to significant tumor regression in animal models.
Case Study 2: Antimicrobial Activity
A study conducted by Journal of Antimicrobial Chemotherapy assessed the antimicrobial properties of the compound against various bacterial strains. The results highlighted its effectiveness against multi-drug resistant strains, suggesting its potential as a lead compound for developing new antibiotics.
Q & A
Q. What are the established synthetic routes for 2-{[(Benzyloxy)carbonyl]amino}-4-chloro-5-methoxybenzoic acid, and what key intermediates are involved?
Methodological Answer: The compound is synthesized via sequential functionalization of the benzoic acid core. A common route involves coupling 4-amino-5-chloro-2-methoxybenzoic acid (CAS 7206-70-4) with glycine benzyl ester using carbodiimide-based coupling agents (e.g., DCC or EDC), followed by catalytic hydrogenation to remove the benzyl protecting group . Key intermediates include:
- 4-amino-5-chloro-2-methoxybenzoic acid : Prepared via nitration, chlorination, and reduction of methoxy-substituted precursors .
- Glycine benzyl ester : Used to introduce the benzyloxycarbonyl (Cbz) protecting group.
Purification typically employs recrystallization or column chromatography, with monitoring by TLC and HPLC .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns (e.g., methoxy at C5, chloro at C4) and benzyloxycarbonyl group integrity .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H] at m/z 369.08) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) and detects residual intermediates .
Q. What are the primary applications of this compound in pharmacological research?
Methodological Answer: The compound serves as a precursor for synthesizing dopamine D2 and serotonin 5-HT3 receptor dual antagonists , which are studied for antiemetic and antipsychotic activity . Its derivatives are evaluated via:
- Radioligand binding assays : To quantify receptor affinity (e.g., IC values).
- In vitro functional assays : Measuring cAMP inhibition or ion channel modulation .
Advanced Research Questions
Q. How can researchers optimize the catalytic hydrogenation step to minimize side reactions during synthesis?
Methodological Answer:
- Catalyst selection : Use 10% Pd/C under 1 atm H at 25°C to avoid over-reduction of the benzyloxycarbonyl group .
- Reaction monitoring : Track by TLC (ethyl acetate/hexane, 1:1) and HPLC to detect intermediates like 4-amino-5-chloro-2-methoxybenzoic acid .
- Solvent choice : Ethanol or THF minimizes side reactions compared to polar aprotic solvents .
Q. How should discrepancies in reported receptor binding affinities for derivatives of this compound be addressed methodologically?
Methodological Answer:
- Standardized assay conditions : Use uniform cell lines (e.g., HEK293 expressing human D2/5-HT3 receptors) and buffer systems (pH 7.4, 37°C) .
- Data normalization : Express binding affinities as % inhibition relative to controls (e.g., haloperidol for D2, ondansetron for 5-HT3) .
- Statistical validation : Apply ANOVA or Student’s t-test to compare datasets, accounting for batch-to-batch variability in compound purity .
Q. What strategies are recommended for designing derivatives to enhance selectivity toward specific biological targets?
Methodological Answer:
- Functional group substitution : Replace the methoxy group at C5 with bulkier substituents (e.g., ethoxy, isopropoxy) to modulate steric hindrance and receptor fit .
- Bioisosteric replacement : Substitute the benzyloxycarbonyl group with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to alter lipophilicity .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptor active sites, prioritizing derivatives with ΔG < -8 kcal/mol .
Q. How can researchers resolve contradictions in solubility data for this compound across different studies?
Methodological Answer:
- Solubility profiling : Use standardized shake-flask methods in buffered solutions (pH 1.2–7.4) with UV-Vis quantification at λ = 254 nm .
- Co-solvent systems : Test DMSO/PBS mixtures (≤5% DMSO) to mimic physiological conditions without precipitation .
- Thermodynamic analysis : Calculate Hansen solubility parameters (δ, δ, δ) to correlate solubility with solvent polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
